molecular formula C11H9Cl2F3N2O2 B12820984 ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate

ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate

Cat. No.: B12820984
M. Wt: 329.10 g/mol
InChI Key: MCIFKBFKKIRXKP-NVMNQCDNSA-N
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Description

Ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate is a chemical compound known for its unique structure and properties. This compound features a hydrazinylidene group attached to a phenyl ring, which is further substituted with chloro and trifluoromethyl groups. The presence of these substituents imparts distinct chemical and physical characteristics to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate involves several steps. One common method includes the reaction of ethyl chloroacetate with hydrazine hydrate to form ethyl hydrazonoacetate. This intermediate is then reacted with 4-chloro-2-(trifluoromethyl)benzaldehyde under specific conditions to yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

Ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of chloro and trifluoromethyl groups enhances its binding affinity and specificity towards these targets, contributing to its unique pharmacological properties .

Comparison with Similar Compounds

Ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate can be compared with similar compounds such as:

Properties

Molecular Formula

C11H9Cl2F3N2O2

Molecular Weight

329.10 g/mol

IUPAC Name

ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate

InChI

InChI=1S/C11H9Cl2F3N2O2/c1-2-20-10(19)9(13)18-17-8-4-3-6(12)5-7(8)11(14,15)16/h3-5,17H,2H2,1H3/b18-9-

InChI Key

MCIFKBFKKIRXKP-NVMNQCDNSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C=C(C=C1)Cl)C(F)(F)F)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)C(F)(F)F)Cl

Origin of Product

United States

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